1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Overview
Description
- The nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid.
- Reaction conditions: Controlled temperature and concentration to avoid over-nitration.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. A common synthetic route may include:
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Formation of the Indole Derivative:
- Starting with a suitable indole precursor, such as 2,3-dihydro-1H-indole, which can be synthesized via Fischer indole synthesis.
- Reaction conditions: Acidic or basic conditions, depending on the specific indole synthesis method used.
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Synthesis of the Triazole Derivative:
- The triazole ring can be formed through a cyclization reaction involving hydrazine and an appropriate alkyne or nitrile.
- Reaction conditions: Typically requires a catalyst such as copper(I) iodide and a base like sodium ascorbate.
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Coupling of the Indole and Triazole Derivatives:
- The indole and triazole derivatives are coupled using a suitable linker, such as a sulfanyl group.
- Reaction conditions: May involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products:
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include amines or reduced triazole derivatives.
Substitution: Products may include halogenated or aminated derivatives of the original compound.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting cancer, infectious diseases, or neurological disorders.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules with desired biological or chemical properties.
Materials Science:
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The indole and triazole rings can facilitate binding to these targets, while the nitrophenyl group may enhance the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone include:
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Similar structure but with a different position of the nitro group on the phenyl ring.
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-aminophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Similar structure but with an amino group instead of a nitro group.
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(3-nitrophenyl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(3-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-2-11-25-20(16-7-5-8-17(13-16)26(28)29)22-23-21(25)30-14-19(27)24-12-10-15-6-3-4-9-18(15)24/h2-9,13H,1,10-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDSSYBGPOYTBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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